Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 13-Fold Improvement Over Gallium Acetylacetonate (GaAcAc)
In a head-to-head comparison using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 7919469 (this compound) demonstrated an IC₅₀ that was 13-fold more potent than the clinical-stage anticancer agent gallium acetylacetonate (GaAcAc). The IC₅₀ values were derived from cell viability assays, with the 13-fold improvement specifically observed in the resistant R-cell population. A structurally distinct lead compound (5476423) from the same screening campaign achieved an 80-fold improvement over GaAcAc, providing an internal benchmark against which the 13-fold effect of 7919469 can be contextualized [1]. Additionally, co-treatment of R-cells with 7919469 increased the efficacy of GaAcAc by 1.2-fold, indicating a potential combinatorial application that has not been reported for the unsubstituted phenyl or 4-fluorophenyl analogs of this chemotype [1]. The compound also significantly suppressed AXL protein expression in R-cells compared to S-cells, a mechanistic readout not demonstrated for the methoxy or unsubstituted phenyl congeners [1].
| Evidence Dimension | Anti-proliferative IC₅₀ in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | IC₅₀: 13-fold improvement over GaAcAc baseline (exact µM value not publicly disclosed; fold-change relative to baseline reported); AXL protein suppression: significant |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc); Compound 5476423 (80-fold improvement over GaAcAc); untreated R-cells for AXL expression |
| Quantified Difference | 13-fold greater potency vs. GaAcAc (vs. 80-fold for compound 5476423); 1.2-fold combinatorial efficacy enhancement; significant AXL suppression |
| Conditions | Human lung adenocarcinoma A549 cells; gallium-resistant (R) subline; cell viability assay; AXL protein immunoblotting |
Why This Matters
This is the only publicly available cell-based efficacy data for this compound, demonstrating a quantifiable anti-proliferative advantage over a clinically relevant baseline in a drug-resistant cancer model, which distinguishes it from uncharacterized in-class analogs.
- [1] Oyewumi MO, et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014;24(18):4553-4556. PMID: 25131538. View Source
